molecular formula C10H10N2O4S B1460677 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid CAS No. 1396994-80-1

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid

Cat. No.: B1460677
CAS No.: 1396994-80-1
M. Wt: 254.26 g/mol
InChI Key: FXIGPASFALLPHG-UHFFFAOYSA-N
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Description

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid is a chemical compound with the molecular formula C10H10N2O4S. This compound is known for its unique structure, which includes a benzisothiazole ring system with a dioxido group and an amino acid side chain. It is used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Safety and Hazards

The compound has been classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements associated with this compound are P305 + P351 + P338, which recommend rinsing cautiously with water for several minutes in case of contact with eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid typically involves the reaction of 1,2-benzisothiazole-3-amine with a suitable propanoic acid derivative under oxidative conditions. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids to introduce the dioxido groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process. The initial step could involve the preparation of the benzisothiazole ring system, followed by the introduction of the amino group and subsequent oxidation to form the dioxido groups. The final step would involve the attachment of the propanoic acid side chain.

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of additional dioxido groups or other oxidized derivatives.

    Reduction: Reduction reactions can remove the dioxido groups, converting them back to their original state.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to more highly oxidized derivatives, while reduction can yield the original benzisothiazole-3-amine.

Mechanism of Action

The mechanism of action of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid involves its interaction with specific molecular targets. The dioxido groups can participate in redox reactions, while the amino group can form hydrogen bonds with other molecules. These interactions can affect various biochemical pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]propanoic acid
  • 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-4-methylpentanoic acid

Uniqueness

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid is unique due to its specific combination of a benzisothiazole ring with dioxido groups and an amino acid side chain. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c1-6(10(13)14)11-9-7-4-2-3-5-8(7)17(15,16)12-9/h2-6H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIGPASFALLPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N=C1C2=CC=CC=C2S(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid
Reactant of Route 2
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid
Reactant of Route 3
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid
Reactant of Route 4
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid
Reactant of Route 5
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid
Reactant of Route 6
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid

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